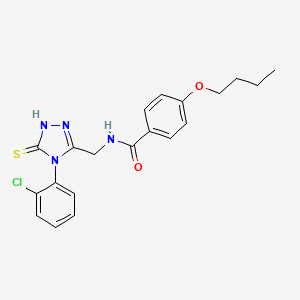
N-(3-hydroxy-3-(thiophen-3-yl)propyl)-3-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(3-hydroxy-3-(thiophen-3-yl)propyl)-3-methoxybenzamide” is a chemical compound . It contains a total of 38 bonds, including 21 non-H bonds, 13 multiple bonds, 6 rotatable bonds, 2 double bonds, 11 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 secondary amide (aliphatic), 1 hydroxyl group, 1 secondary alcohol, and 1 Thiophene .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a total of 38 bonds, including 21 non-H bonds, 13 multiple bonds, 6 rotatable bonds, 2 double bonds, 11 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 secondary amide (aliphatic), 1 hydroxyl group, 1 secondary alcohol, and 1 Thiophene .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” are characterized by its molecular structure, which includes a total of 38 bonds, 21 non-H bonds, 13 multiple bonds, 6 rotatable bonds, 2 double bonds, 11 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 secondary amide (aliphatic), 1 hydroxyl group, 1 secondary alcohol, and 1 Thiophene .Applications De Recherche Scientifique
Molecular Structure and Intermolecular Interactions
- The molecular structure and intermolecular interactions of related compounds have been characterized through acylation reactions, ¹H NMR, ¹³C NMR, elemental analysis, and single crystal X-ray diffraction. Computational studies, including DFT calculations, have been conducted to understand the influence of these interactions on molecular geometry, particularly focusing on bond lengths, angles, and rotational conformations of aromatic rings (Karabulut et al., 2014).
Corrosion Inhibition
- Methoxy-substituted phenylthienyl benzamidines have been investigated as corrosion inhibitors for carbon steel in hydrochloric acid medium. The effectiveness of these inhibitors increases with concentration, suggesting potential industrial applications in protecting metals from corrosion (Fouda et al., 2020).
Antioxidant Potential
- Amino-substituted benzamide derivatives have been studied for their antioxidant capacity, showing improved antioxidative properties in comparison to reference molecules. Computational analysis has supported the experimental findings, indicating that protonated systems and the introduction of hydroxy groups significantly enhance antioxidant features (Perin et al., 2018).
Biosensing Applications
- Modified carbon paste electrodes incorporating N-(4-hydroxyphenyl)-3,5-dinitrobenzamide have been developed for the electrocatalytic determination of biomolecules, demonstrating potential applications in biosensing and analytical chemistry (Karimi-Maleh et al., 2014).
Antimicrobial and Antiviral Activities
- The synthesis and antimicrobial screening of derivatives incorporating thiazole ring have revealed potential therapeutic interventions for microbial diseases, particularly against bacterial and fungal infections (Desai et al., 2013).
- N-Phenylbenzamide derivatives have also been evaluated for their antiviral activities against Enterovirus 71, identifying compounds with low micromolar concentrations effective against the virus strains tested (Ji et al., 2013).
Orientations Futures
The future directions of “N-(3-hydroxy-3-(thiophen-3-yl)propyl)-3-methoxybenzamide” and similar compounds could involve their use in the production of hydrogen under visible light . This opens a new way into the development of bio-hybrid materials as novel photocatalytic water splitting platforms for hydrogen evolution .
Propriétés
IUPAC Name |
N-(3-hydroxy-3-thiophen-3-ylpropyl)-3-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3S/c1-19-13-4-2-3-11(9-13)15(18)16-7-5-14(17)12-6-8-20-10-12/h2-4,6,8-10,14,17H,5,7H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZSZHNFHMJACBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NCCC(C2=CSC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-chloro-4-methylphenyl)-2-[1-[(3-fluorophenyl)methyl]indol-3-yl]sulfanylacetamide](/img/structure/B2966062.png)





![5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B2966072.png)




![2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]sulfanylacetic acid](/img/structure/B2966082.png)

